![molecular formula C4H6N4OS B1276453 N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide CAS No. 327059-94-9](/img/structure/B1276453.png)
N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide" is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse biological activities and are of interest in medicinal chemistry for drug design and development.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves acylation reactions. For instance, novel 1,3,4-thiadiazole substituted acetamides have been synthesized through the acylation of 2-amino-5-aryl-1,3,4-oxadiazoles and 5-amino-1,3,4-thiadiazole-2-thiol with acetyl chloride in a dioxane medium . Another example includes the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, which was obtained from the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring attached to an acetamide group. The crystal structure analysis of related compounds shows that they can form near "V" shaped molecules with various intermolecular interactions such as hydrogen bonds and halogen interactions, contributing to their three-dimensional arrays . These structural features are crucial for the biological activity of these compounds.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including N-alkylation, which can be used to further functionalize the molecule . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating substituents on the thiadiazole ring, which can affect their interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the presence of halogen atoms can influence the compound's crystalline form and intermolecular interactions . The antioxidant activity of these compounds has been evaluated in vitro, with some derivatives showing significant radical scavenging abilities, comparable to that of ascorbic acid . This suggests potential applications in pharmaceuticals as antioxidant agents.
科学的研究の応用
Anticancer Applications
- Compounds derived from N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide have shown potential as anticancer agents. For example, certain derivatives have demonstrated cytotoxic activity against MCF7 and A549 cancer cell lines, offering a promising avenue for cancer treatment research (Çevik et al., 2020).
- Another study explored the synthesis and evaluation of similar compounds, revealing their anticancer properties against various cancer cell lines, including breast cancer (Abu-Melha, 2021).
Neuropharmacological Activities
- Some derivatives of N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide have been synthesized and evaluated for anticonvulsant activity, demonstrating significant protective effects in PTZ-induced convulsions models (Rishipathak et al., 2020).
Anticholinesterase and Cytotoxic Activities
- Research has also been conducted on the anticholinesterase activity and cytotoxicity of amide derivatives of N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide. These compounds have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases (Altıntop et al., 2012).
Pharmaceutical Synthesis
- The compound has been applied in the synthesis of novel cephalosporins, indicating its utility in the development of new antibiotic drugs (Ai-lian, 2008).
Molecular Structure Analysis
- Studies on the molecular structure of related compounds provide insights into their 3-D arrangements and intermolecular interactions, which are crucial for understanding their biological activities (Boechat et al., 2011).
将来の方向性
The future directions for “N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide” and other 1,3,4-thiadiazole derivatives include further antimicrobial drug development . These compounds have shown promising antibacterial activities against ESKAPE pathogen strains, making them a potential starting point for new antimicrobial drugs .
作用機序
Target of Action
N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide, also known as N-(5-amino-1,2,4-thiadiazol-3-yl)acetamide, is a compound that has been found to have diverse pharmacological activities Similar compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have shown to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neural signaling, and hormone synthesis.
Mode of Action
Compounds with similar structures have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway . This pathway is involved in immune response, cell growth, and survival. By inhibiting this pathway, these compounds can potentially modulate immune responses and inhibit cell proliferation.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways due to their enzyme inhibitory activities . For instance, inhibition of carbonic anhydrase can affect pH regulation and fluid balance in the body, while inhibition of cholinesterase can affect neural signaling.
Pharmacokinetics
The molecular weight of the compound is 101130 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These effects are likely due to the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
For instance, the compound’s ability to form hydrogen bonds may be influenced by the pH of the environment .
特性
IUPAC Name |
N-(5-amino-1,2,4-thiadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-2(9)6-4-7-3(5)10-8-4/h1H3,(H3,5,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXWDJNFKFONRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NSC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

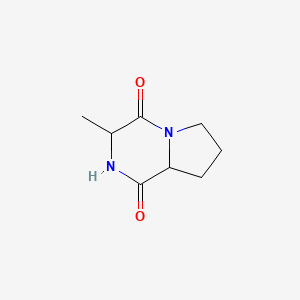
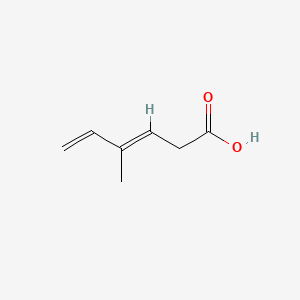

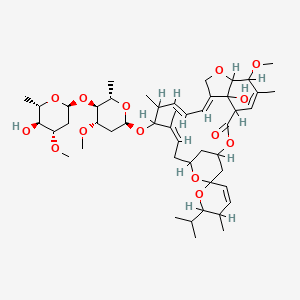
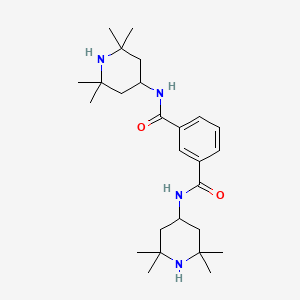
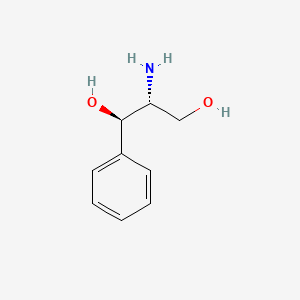
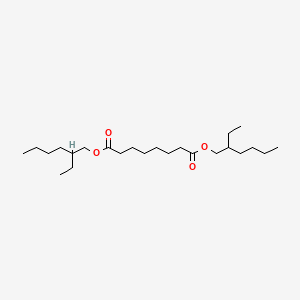


![1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate](/img/structure/B1276390.png)
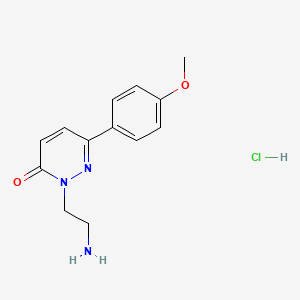
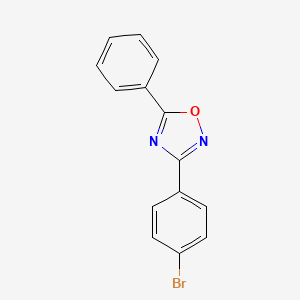
![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)
![2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1276402.png)